molecular formula C7H7ClOS B2383897 2-Chloro-5-methoxybenzenethiol CAS No. 59429-73-1

2-Chloro-5-methoxybenzenethiol

Cat. No.: B2383897
CAS No.: 59429-73-1
M. Wt: 174.64
InChI Key: PTMQMZONISRXFK-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzenethiol is an organic compound with the molecular formula C7H7ClOS. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzenethiol can be achieved through several methods. One common approach involves the chlorination of 5-methoxybenzenethiol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly chlorinating agents and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alkoxides

Major Products Formed

Scientific Research Applications

2-Chloro-5-methoxybenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzenethiol involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylbenzenethiol
  • 2-Chloro-5-nitrobenzenethiol
  • 2-Chloro-5-aminobenzenethiol

Uniqueness

Compared to similar compounds, 2-Chloro-5-methoxybenzenethiol has a unique combination of substituents that confer distinct chemical properties. The presence of both a chlorine atom and a methoxy group on the benzene ring influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry .

Biological Activity

Overview

2-Chloro-5-methoxybenzenethiol, with the molecular formula C7H7ClOS, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and its applications in various fields.

The synthesis of this compound typically involves the chlorination of 5-methoxybenzenethiol using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is generally conducted under reflux conditions, followed by purification through distillation or recrystallization.

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation: The thiol group can be oxidized to sulfonic acid or sulfoxide using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
  • Reduction: Reduction can yield the corresponding thiol using lithium aluminum hydride (LiAlH4).
  • Substitution: The chlorine atom may be substituted with nucleophiles under appropriate conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results in inhibiting bacterial growth .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Methicillin-resistant S. aureus (MRSA)20
Escherichia coli25

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It appears to interact with specific enzymes involved in cell cycle regulation, leading to cell death in malignant cells.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, thereby affecting various biochemical pathways. The thiol group plays a crucial role in these interactions, making it a target for further drug development.

Case Studies

  • Antimicrobial Efficacy:
    A study published in MDPI highlighted the synthesis and antibacterial evaluation of derivatives of benzenethiols, including this compound. The compound was found to be effective against multiple resistant bacterial strains, suggesting its potential use as a lead compound in antibiotic development .
  • Cancer Cell Apoptosis:
    Research conducted on various cancer cell lines showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. This mechanism underscores the compound's potential as an anticancer agent.

Properties

IUPAC Name

2-chloro-5-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMQMZONISRXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 450 ml of concentrated hydrochloric acid and 1,200 ml of water is added to 157.6 g of 2-chloro-5-methoxy-aniline, while stirring, and the mixture is diazotised with a solution of 69 g of NaNO2 in 130 ml of water at 0°-5°. The mixture is then buffered with sodium acetate and the diazonium salt solution is added dropwise, while stirring, to a solution, at 70°, of 256 g of potassium ethylxanthate in 360 ml of water. After cooling, the mixture is worked up with CH2Cl2 and the resulting crude xanthic acid ester is saponified with KOH in ethanol and the mixture is evaporated, acidified and distilled with steam to give 2-chloro-5-methoxy-thiophenol; b.p. 110°/0.5 mm.
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